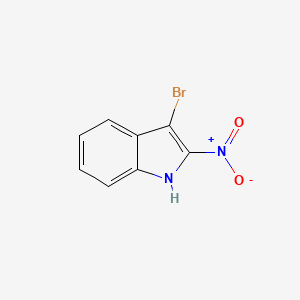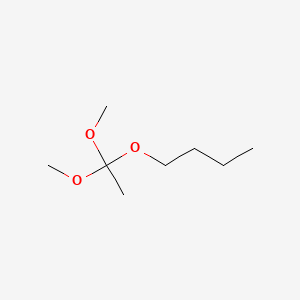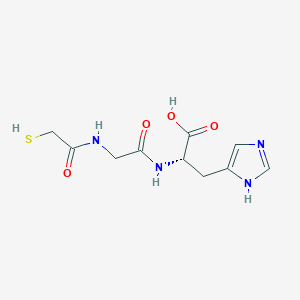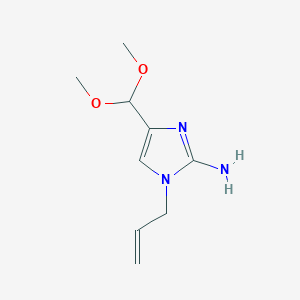
(R)-8-Amino-6-(1-aminoethyl)-2-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile is a chiral organic compound with significant potential in various scientific fields. This compound features a naphthalene ring substituted with amino groups, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reductive amination of a suitable precursor, such as 8-nitro-2-naphthonitrile, using chiral amine donors and reducing agents .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient separation techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: ®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted naphthalene derivatives
Scientific Research Applications
®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of ®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or catalytic effects .
Comparison with Similar Compounds
®-3-Amino-1-butanol: Another chiral amine used in asymmetric synthesis.
®-Omega-Transaminase: An enzyme used for the synthesis of chiral amines.
Uniqueness: ®-8-Amino-6-(1-aminoethyl)-2-naphthonitrile stands out due to its unique naphthalene structure and specific stereochemistry, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C13H13N3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
8-amino-6-[(1R)-1-aminoethyl]naphthalene-2-carbonitrile |
InChI |
InChI=1S/C13H13N3/c1-8(15)11-5-10-3-2-9(7-14)4-12(10)13(16)6-11/h2-6,8H,15-16H2,1H3/t8-/m1/s1 |
InChI Key |
CINDGSIGFYYPRS-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C2C=C(C=CC2=C1)C#N)N)N |
Canonical SMILES |
CC(C1=CC(=C2C=C(C=CC2=C1)C#N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone](/img/structure/B12931103.png)


![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)





![7-Fluoro-4-iodobenzo[d]thiazol-2-amine](/img/structure/B12931157.png)


